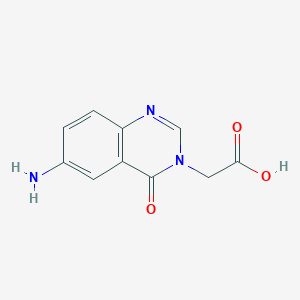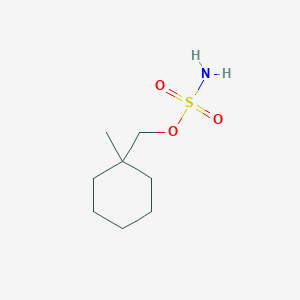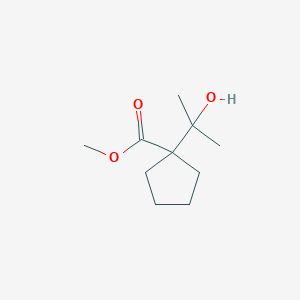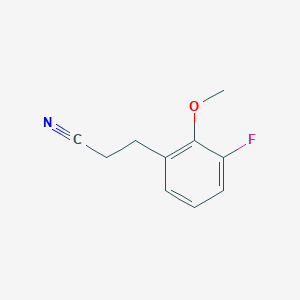
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is a chemical compound with a molecular weight of 233.72 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride typically involves the reaction of 1,3-thiazole with pyrrolidine-2-carboxamide under specific conditions. One common method includes the esterification of an acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions . These methods are designed to optimize the yield and reduce the production time, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H13Cl2N3OS |
|---|---|
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;;/h4-6,9H,1-3H2,(H,10,11,12);2*1H |
Clé InChI |
RKSNUAKTVDTWQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)NC2=NC=CS2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)





![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)



